molecular formula C13H9BrN4S2 B12122200 3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine

Cat. No.: B12122200
M. Wt: 365.3 g/mol
InChI Key: XGIYABBGWBLZKI-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-bromophenylsulfanyl group and a 3-methyl-1,2,4-thiadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine typically involves multiple steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyridazine ring: The pyridazine ring can be synthesized by the reaction of hydrazines with 1,4-diketones or their equivalents.

    Coupling of the 4-bromophenylsulfanyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, amines, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The bromophenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyridazine ring.

    6-(4-Bromophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring but lacks the pyridazine ring.

    4-(4-Bromophenyl)-1,2,3-thiadiazole: Similar but with a different thiadiazole ring structure.

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine is unique due to the combination of the pyridazine and thiadiazole rings, which can confer distinct biological and chemical properties. This combination can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C13H9BrN4S2

Molecular Weight

365.3 g/mol

IUPAC Name

5-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C13H9BrN4S2/c1-8-15-13(20-18-8)11-6-7-12(17-16-11)19-10-4-2-9(14)3-5-10/h2-7H,1H3

InChI Key

XGIYABBGWBLZKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br

Origin of Product

United States

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